![molecular formula C21H21N3OS B2978835 1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline CAS No. 851131-40-3](/img/structure/B2978835.png)

1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

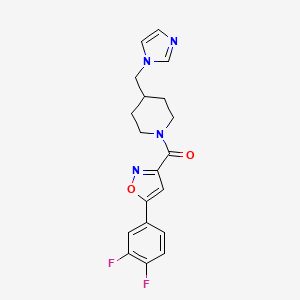

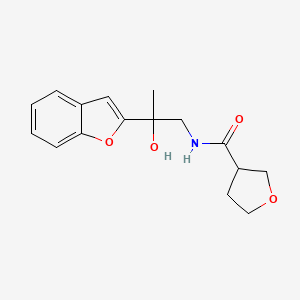

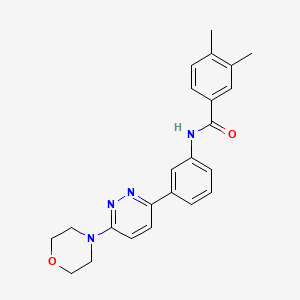

Molecular Structure Analysis

The molecular structure of “1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline” is based on the imidazole ring, which is a five-membered heterocyclic moiety that contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thioacetyl group and an indoline group.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, imidazole derivatives are known to show a broad range of chemical and biological properties .Scientific Research Applications

Anti-inflammatory Activity

Research on novel indole derivatives, including compounds structurally related to "1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline", has demonstrated promising anti-inflammatory activity with lower ulcerogenic liability compared to traditional anti-inflammatory drugs such as indomethacin. This suggests potential for the development of safer anti-inflammatory medications (Verma et al., 1994).

Generation of Structurally Diverse Libraries

A study utilized a related compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This approach demonstrates the versatility of similar chemical structures in synthesizing a wide range of potentially useful derivatives (Roman, 2013).

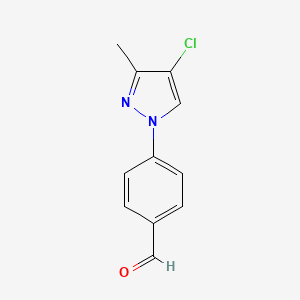

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have shown potential as fluorescence sensors for benzaldehyde-based derivatives, demonstrating the utility of these compounds in chemical sensing applications (Shi et al., 2015).

Mechanism of Action

Target of Action

The primary target of 1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline is the EGFR receptor , a potential target in triple-negative breast cancer (TNBC) . EGFR, or Epidermal Growth Factor Receptor, plays a crucial role in the regulation of cell growth, proliferation, and differentiation .

Mode of Action

This compound interacts with its target, the EGFR receptor, by binding to the receptor’s active site . This interaction inhibits the receptor’s activity, thereby disrupting the signaling pathways that lead to cell proliferation .

Biochemical Pathways

The compound’s interaction with the EGFR receptor affects the downstream signaling pathways associated with cell growth and proliferation . By inhibiting the EGFR receptor, the compound disrupts these pathways, potentially leading to a decrease in the proliferation of cancer cells .

Pharmacokinetics

The compound’s promising anticarcinogenic action suggests that it may have favorable adme properties .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in cell proliferation, particularly in the TNBC cell line, MDA-MB-231 . The compound demonstrated promising anticarcinogenic action, with certain derivatives showing significant inhibition at specific concentrations .

properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-15-6-5-9-18(16(15)2)24-13-11-22-21(24)26-14-20(25)23-12-10-17-7-3-4-8-19(17)23/h3-9,11,13H,10,12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUREASVXFSXRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine](/img/structure/B2978757.png)

![1-[4-(tert-butyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol](/img/structure/B2978767.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2978774.png)